molecular formula C8H9NO2 B7770783 L-Phenylglycine CAS No. 69-91-0

L-Phenylglycine

Cat. No.: B7770783
CAS No.: 69-91-0
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-ZETCQYMHSA-N
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Description

L-Phenylglycine: is a non-proteinogenic amino acid that is structurally characterized by a phenyl group attached to the alpha carbon of glycine. This compound is significant in various fields, including pharmaceuticals and agrochemicals, due to its unique properties and applications.

Mechanism of Action

Mode of Action

It is known that it is involved in the biosynthesis of 4-hydroxyphenylglycine (hpg), 3,5-dihydroxyphenylglycine (dpg), and phenylglycine (phg) . The introduction of hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis into E. coli led to the production of S-MA .

Biochemical Pathways

The biosynthesis of L-Phenylglycine involves the natural L-Phg operon from Streptomyces pristinaespiralis and the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida . The natural L-Phg operon, as well as the artificial D-Phg operon, was heterologously expressed in different actinomycetal host strains, leading to the successful production of Phg .

Pharmacokinetics

A study on d-phenylglycine-l-dopa showed that the oral bioavailability of d-phenylglycine-l-dopa was 317 times higher than that of L-Dopa in rats . This suggests that D-Phenylglycine could be an effective delivery tool for improving the oral absorption of drugs like L-Dopa with unsatisfactory pharmacokinetics .

Result of Action

The result of this compound’s action is the production of Phg . Phg is used in the synthesis of various pharmaceuticals, including the antitumor compound taxol and the synthesis of DAPT, an inhibitor of the human γ-secretase, a target used for the treatment of Alzheimer’s disease .

Action Environment

The action environment of this compound can influence its efficacy and stability. For example, a study showed that with merely 0.5 g DCW L −1, 200 mM benzoylformic acid was completely reduced, resulting in a substrate to biocatalyst ratio of 60 g g −1, environmental factor of 4.7 and 91.7% isolation yield at gram scale . This suggests that the environment, including factors such as pH and temperature, can significantly influence the action of this compound.

Biochemical Analysis

Biochemical Properties

L-Phenylglycine is involved in various biochemical reactions. It interacts with enzymes such as the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida . The nature of these interactions involves the conversion of this compound into other compounds, contributing to the diversity of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function by interacting with various cellular components. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to influence a wide range of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylglycine can be synthesized through various methods, including chemical and biological routes. One common method involves the biocatalytic conversion of benzoylformic acid using engineered Escherichia coli strains. This process involves co-expression of leucine dehydrogenase from Bacillus cereus and NAD±dependent mutant formate dehydrogenase from Candida boidinii . The reaction conditions typically include a pH of 8.0 and a temperature of 35°C, with the complete conversion of benzoylformic acid to this compound achieved in 4.5 hours .

Industrial Production Methods

Industrial production of this compound often employs whole-cell catalysis with co-expression of multiple enzymes in a single host. This method is cost-effective and allows for high enantioselectivity. For instance, the use of a tunable multi-enzyme-coordinate expression system in Escherichia coli has been shown to significantly improve productivity .

Chemical Reactions Analysis

Types of Reactions

L-Phenylglycine undergoes various chemical reactions, including:

    Oxidation: Conversion to phenylglyoxylic acid.

    Reduction: Formation of phenylalanine.

    Substitution: Formation of derivatives through substitution reactions.

Common Reagents and Conditions

    Oxidation: Commonly uses oxidizing agents like potassium permanganate.

    Reduction: Utilizes reducing agents such as sodium borohydride.

    Substitution: Involves reagents like halogens or alkylating agents.

Major Products

    Oxidation: Phenylglyoxylic acid.

    Reduction: Phenylalanine.

    Substitution: Various phenylglycine derivatives.

Scientific Research Applications

L-Phenylglycine has numerous applications in scientific research:

Comparison with Similar Compounds

L-Phenylglycine is compared with other non-proteinogenic amino acids such as:

  • 4-Hydroxyphenylglycine
  • 3,5-Dihydroxyphenylglycine
  • Phenylalanine

Uniqueness

This compound is unique due to its specific structural configuration and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

(2S)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022916
Record name L-Phenylglycine
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-35-5, 69-91-0
Record name L-Phenylglycine
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Record name Phenylglycine, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
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Record name L-Phenylglycine
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Record name L-(+)-α-phenylglycine
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Record name α-phenylglycine
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Record name PHENYLGLYCINE, L-
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Synthesis routes and methods I

Procedure details

Triethylamine (8.39 ml) was added to a suspension of DL-N-acetyl-2-cyclohexylglycine (10.00 g) obtained from α-aminophenylacetic acid according to a known method [Collect. Czeck. Chem. Commun., 31: 4563 (1996)] in ethyl acetate (50 ml). Ethyl chlorocarbonate (5.28 ml) was dropwise added to the mixture under ice-cooling. The mixture was stirred under ice-cooling for one hour, added with ethyl acetate (150 ml), and washed successively with water and saturated brine. The ethyl acetate solution was concentrated under reduced pressure to give 9.86 g of the title compound as an oil.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.39 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6 g of L-phenylglycine or L-p-hydroxyphenylglycine were suspended in a mixture of 20 ml of 95% acetic acid and 0.2 ml (0.05 mole per mole of the L-amino acid used) of salicylaldehyde. The suspension was stirred at 100° C. for 2 hours. After the reaction, the mixture was cooled to room temperature, and the crystalline precipitates were collected by filtration and then washed with methanol. DL-phenylglycine or DL-p-hydroxyphenylglycine was thereby obtained. The results are shown in Table 17.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
L-p-hydroxyphenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
L-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

751 mg (5.0 mmol) of benzoyl formate (MW: 150.13), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube and subjected to argon-gas replacement. 5 mL of dehydrated methanol was added and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a crystal was collected by filtration, washed with methanol, dried under reduced pressure to give 718 mg of DL-2-phenylglycine (95% yield).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

These objects are accomplished by a process wherein DL-α-phenylglycine in the form of a benzensulfonate salt is subjected to resolution to give the D-α-phenylglycine salt and the L-α-phenylglycine salt, the D-salt is purified and neutralized to give D-α-phenylglycine (salt free) and the L-salt is subjected to racemization and reused as a raw material in the processing sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylglycine
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L-Phenylglycine
Reactant of Route 3
L-Phenylglycine
Reactant of Route 4
L-Phenylglycine
Reactant of Route 5
L-Phenylglycine
Reactant of Route 6
L-Phenylglycine
Customer
Q & A

ANone: L-Phenylglycine has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.

A: Yes, researchers have characterized this compound using techniques like IR, 1H NMR, 13C NMR, and MS. [, , ]

A: this compound can be synthesized chemically, but there is growing interest in more sustainable enzymatic methods. One approach involves a four-step enzymatic cascade starting from the readily available L-Phenylalanine. [] Another method utilizes the enzyme amino acid dehydrogenase from Bacillus clausii to produce this compound from benzoylformic acid. []

A: Enzymatic synthesis offers several advantages, including higher enantioselectivity (producing the desired L-enantiomer), milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. [, ]

A: this compound is a valuable building block in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics like ampicillin and cephalexin. [] It also finds use in research on peptide synthesis and as a chiral building block for other chemical entities. [, , , ]

A: Only the L-enantiomer of phenylglycine is pharmaceutically relevant. Therefore, separating the D- and L-enantiomers is crucial to ensure the purity and efficacy of drugs synthesized using this compound. []

ANone: Several methods have been explored for chiral separation, including:

  • Ligand Exchange Chromatography: Utilizing a chiral mobile phase containing copper(II) and L-proline with a C18 column. []
  • Chiral Stationary Phases (CSPs) in HPLC: Employing stationary phases like (S,S)-Whelk-O1 and this compound itself for enantiomeric separation. [, ]
  • Thermolysin Crystal as a Chiral Stationary Phase: Utilizing thermolysin crystal with water as the mobile phase for simulating enantioseparation. []
  • Bulk Liquid Membrane (BLM): Employing cinchona alkaloid derivatives as chiral carriers for enantioselective transport through a membrane. []

A: While specific stability data may vary depending on the formulation and storage conditions, research indicates that this compound derivatives can be synthesized and isolated with high purity. [, , ]

A: Yes, researchers have investigated the conformational structures of this compound in the gas phase using techniques like photoionization, double resonance spectroscopy, and high-level ab initio calculations. [] These studies provide insights into the preferred conformations of the molecule in different environments.

A: Studies focusing on this compound derivatives as histone deacetylase (HDAC) inhibitors have revealed that structural modifications significantly impact their activity. Amide and ureido derivatives exhibited potent HDAC inhibition, while secondary amine derivatives displayed improved antiproliferative activities. [] Additionally, research on insect neuropeptide analogs incorporating L- or D-phenylglycine derivatives showed varying effects on myotropic activity and trypsin biosynthesis inhibition. [] These findings highlight the importance of SAR studies in optimizing this compound derivatives for specific biological targets.

ANone: Researchers rely on various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Used for both chiral separation and quantification of this compound, often coupled with UV detection. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for analyzing this compound and related impurities. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about this compound and its complexes. [, , ]
  • Mass Spectrometry (MS): Used for identifying and characterizing this compound and its derivatives. [, , ]
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in this compound. [, , ]

A: Yes, computational methods like molecular docking have been employed to investigate the chiral recognition mechanisms of this compound with chiral stationary phases. [] These simulations provide valuable insights into the interactions responsible for enantioselectivity.

A: While specific studies focusing on the environmental fate of this compound are limited within the provided research, the development of sustainable enzymatic synthesis methods suggests a potential for reduced environmental impact compared to traditional chemical approaches. []

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